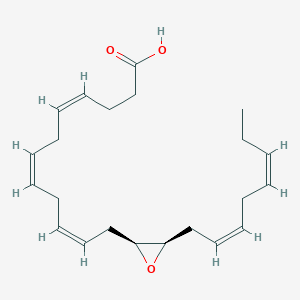
(+/-)13(14)-EpDPA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)13(14)-Epoxydocosapentaenoic acid is a bioactive lipid mediator derived from the omega-3 fatty acid docosapentaenoic acid. It is an epoxide metabolite that plays a significant role in various biological processes, including inflammation and cellular signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)13(14)-Epoxydocosapentaenoic acid typically involves the epoxidation of docosapentaenoic acid. This can be achieved using various oxidizing agents such as meta-chloroperoxybenzoic acid or hydrogen peroxide in the presence of a catalyst like tungsten or molybdenum complexes. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent the formation of by-products.
Industrial Production Methods
Industrial production of (+/-)13(14)-Epoxydocosapentaenoic acid may involve biotechnological approaches, including the use of microbial enzymes that can selectively epoxidize docosapentaenoic acid. These methods are advantageous due to their specificity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
(+/-)13(14)-Epoxydocosapentaenoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include meta-chloroperoxybenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions.
Major Products Formed
Diols: Formed through the hydrolysis of the epoxide ring.
Hydroxyl derivatives: Resulting from reduction reactions.
Substituted epoxides: Formed through nucleophilic substitution.
Scientific Research Applications
(+/-)13(14)-Epoxydocosapentaenoic acid has several scientific research applications:
Chemistry: Used as a model compound to study epoxide chemistry and reaction mechanisms.
Biology: Investigated for its role in cellular signaling pathways and its effects on inflammation.
Medicine: Potential therapeutic applications in treating inflammatory diseases and metabolic disorders.
Industry: Utilized in the synthesis of bioactive compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (+/-)13(14)-Epoxydocosapentaenoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to and activates various receptors, including peroxisome proliferator-activated receptors and G-protein coupled receptors.
Pathways Involved: It modulates signaling pathways related to inflammation, such as the nuclear factor-kappa B pathway and the mitogen-activated protein kinase pathway.
Comparison with Similar Compounds
(+/-)13(14)-Epoxydocosapentaenoic acid can be compared with other epoxide derivatives of omega-3 fatty acids, such as:
Epoxyeicosatrienoic acids: Derived from eicosapentaenoic acid, these compounds also have anti-inflammatory properties but differ in their specific receptor interactions and biological effects.
Epoxydocosapentaenoic acids: Other regioisomers of epoxydocosapentaenoic acid may have different biological activities and stability profiles.
The uniqueness of (+/-)13(14)-Epoxydocosapentaenoic acid lies in its specific epoxide structure and its distinct biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(4Z,7Z,10Z)-12-[(2S,3R)-3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]dodeca-4,7,10-trienoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-11-14-17-20-21(25-20)18-15-12-9-7-6-8-10-13-16-19-22(23)24/h3-4,6-7,10-15,20-21H,2,5,8-9,16-19H2,1H3,(H,23,24)/b4-3-,7-6-,13-10-,14-11-,15-12-/t20-,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFKVKFLEPMEGT-VABGYXHOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC1C(O1)CC=CCC=CCC=CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
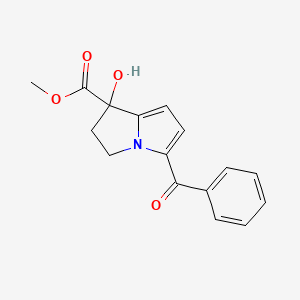


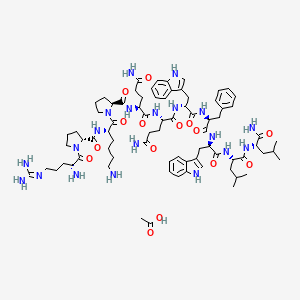
![5-benzoyl-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,3-dihydro-1H-pyrrolizine-1-carboxamide](/img/structure/B586690.png)
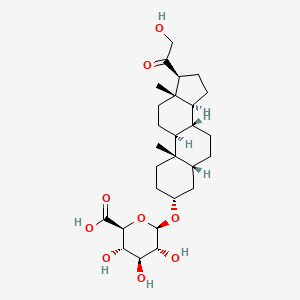
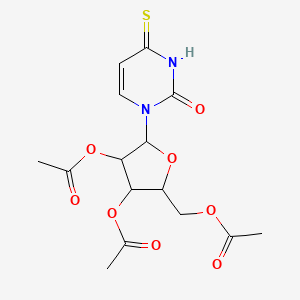
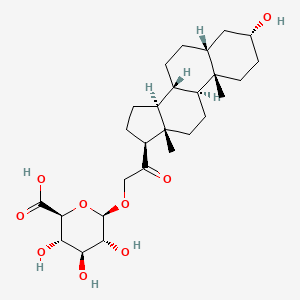
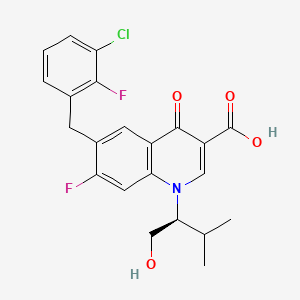
![6-Bromo-1-[(1S)-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-methylpropyl]-7-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester](/img/structure/B586702.png)
